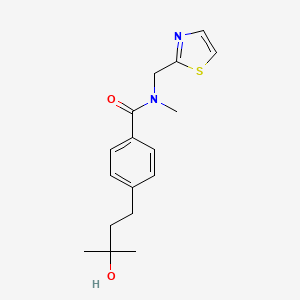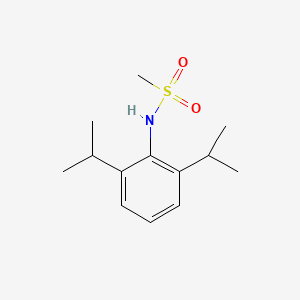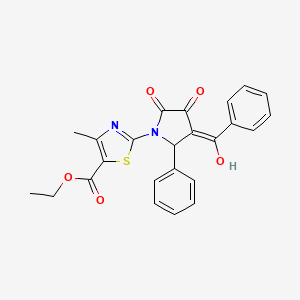
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
- Further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapies for various diseases.
4. Study of Pharmacokinetics - Studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, which could help to optimize its use in laboratory experiments.
Conclusion
In conclusion, 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide is a promising candidate for use in scientific research. This compound has various potential applications in the fields of cancer research, neurological disorders, and antimicrobial research. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in laboratory experiments.
实验室实验的优点和局限性
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has various advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High Potency - This compound has been found to be highly potent, making it a promising candidate for use in laboratory experiments.
2. Versatility - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has various potential applications in scientific research, making it a versatile compound.
3. Low Toxicity - This compound has been found to have low toxicity, making it a safe candidate for use in laboratory experiments.
Some of the limitations of this compound include:
1. Limited Availability - This compound may be difficult to obtain in large quantities, making it challenging to use in large-scale experiments.
2. Limited Understanding of
未来方向
There are various future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide. Some of the potential future directions for research on this compound include:
1. Development of New Anti-Cancer Agents - This compound has been found to have anti-cancer properties, making it a potential candidate for use in the development of new anti-cancer agents.
2. Development of New Antimicrobial Agents - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antimicrobial agents.
3. Study of
合成方法
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide involves the reaction of N-methyl-N-(1,3-thiazol-2-ylmethyl)amine with 4-bromo-3-hydroxy-3-methylbutylbenzene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been extensively studied for its potential applications in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound in scientific research include:
1. Cancer Research - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been found to have anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer research.
2. Neurological Disorders - This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Antimicrobial Properties - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has also been found to have antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use in the development of new antimicrobial agents.
属性
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,21)9-8-13-4-6-14(7-5-13)16(20)19(3)12-15-18-10-11-22-15/h4-7,10-11,21H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEXDIGAPYEPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5381703.png)
![4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5381718.png)
![5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol](/img/structure/B5381739.png)
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}piperidin-2-one](/img/structure/B5381743.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)

![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)